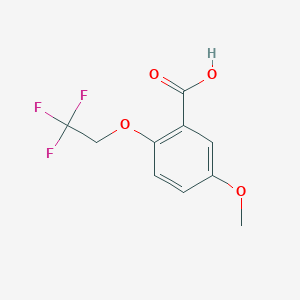

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid

Description

Properties

IUPAC Name |

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c1-16-6-2-3-8(7(4-6)9(14)15)17-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURIZVDDERDREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379495 | |

| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-34-2 | |

| Record name | 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boronic Ester Intermediate Formation

This method employs a palladium-catalyzed cross-coupling to install the trifluoroethoxy group. The synthetic pathway involves:

-

Protection of 5-methoxy-2-bromobenzoic acid as its methyl ester.

-

Suzuki coupling with (2,2,2-trifluoroethoxy)boronic acid pinacol ester.

Reaction Parameters

Ester Hydrolysis

Acid Chloride Intermediate Route

Stepwise Functionalization

Patent EP 0 996 616 B1 details an alternative pathway through acid chloride formation:

-

Chlorination :

-

Reagent : Thionyl chloride (SOCl₂)

-

Conditions : Reflux, 3 hours

-

Product : 5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoyl chloride

-

-

Amidation and Reduction :

Comparative Analysis of Synthetic Methods

Critical Challenges and Optimization Strategies

Regioselectivity in Alkoxylation

Competing etherification at position 5 is mitigated by:

Oxidation Side Reactions

Over-oxidation is minimized by:

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The trifluoroethoxy group can be reduced under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Reduction: Formation of partially or fully reduced trifluoroethoxy derivatives.

Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Flecainide , an antiarrhythmic agent used to treat heart rhythm disorders. The compound's trifluoroethoxy group enhances its pharmacological properties, making it an attractive candidate for drug development .

1.2 Anti-Cancer and Anti-Diabetic Properties

Recent studies have highlighted the potential of derivatives of this compound in anti-cancer and anti-diabetic therapies. In vitro assays have shown that compounds derived from this acid exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . Additionally, in vivo studies using genetically modified models have demonstrated its capability to lower glucose levels, suggesting potential applications in diabetes management .

Material Science Applications

2.1 Polymer Chemistry

The unique properties of this compound make it suitable for use in polymer chemistry. Its ability to act as a building block allows for the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable and resilient products .

2.2 Coatings and Adhesives

Due to its chemical structure, this compound can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics such as water repellency and thermal resistance. The incorporation of trifluoroethoxy groups can enhance the durability of coatings against environmental degradation .

Research Case Studies

Mechanism of Action

The mechanism of action of 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Trifluoroethoxy (–OCH₂CF₃) vs. trifluoromethoxy (–OCF₃) : The latter is more electron-withdrawing, lowering pKa (increased acidity) but reducing metabolic stability due to steric hindrance .

- Nitro (–NO₂) substitution: Introduces strong electron-withdrawing effects, making the compound more reactive in electrophilic substitutions .

Physicochemical Properties

| Property | This compound | 2,5-Bis(trifluoroethoxy) Analog | 5-Methoxy-2-(trifluoromethoxy) Analog |

|---|---|---|---|

| Molecular Weight | 250.17 g/mol | 320.19 g/mol | 236.15 g/mol |

| logP | ~2.1 | ~3.2 | ~1.8 |

| pKa | ~3.0 | ~2.8 | ~2.5 |

| Solubility (H₂O) | 0.5 mg/mL | <0.1 mg/mL | 1.2 mg/mL |

Analysis :

- The trifluoroethoxy group in the target compound provides moderate lipophilicity (logP ~2.1), balancing membrane permeability and aqueous solubility.

- Bis-substituted analogs (e.g., 2,5-bis(trifluoroethoxy)) exhibit higher logP values, favoring lipid-rich environments but limiting water solubility .

Stability and Bioavailability

- The trifluoroethoxy group enhances metabolic stability compared to non-fluorinated ethoxy groups due to fluorine’s inductive effect .

- Compounds with trifluoromethoxy groups (–OCF₃) exhibit shorter half-lives in vivo due to increased susceptibility to oxidative metabolism .

Biological Activity

5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and various applications in scientific research and medicine.

This compound is characterized by the presence of a methoxy group and a trifluoroethoxy group attached to a benzoic acid structure. These functional groups contribute to its unique chemical properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's hydrophobicity, which can affect its binding affinity to proteins and other biomolecules. The methoxy group may also play a role in modulating these interactions, potentially leading to the inhibition or activation of various biochemical pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cytotoxic Effects : In vitro assays using glioblastoma cell lines (LN229) showed that derivatives of this compound induced apoptosis and reduced cell viability significantly. The IC50 values for some derivatives were reported as low as 8.141 µM, indicating potent cytotoxicity .

- Mechanistic Studies : The compound was shown to cause DNA fragmentation in treated cancer cells, confirming its role in triggering apoptotic pathways .

Anti-Diabetic Activity

In vivo studies utilizing genetically modified models such as Drosophila melanogaster indicated that certain derivatives of this compound exhibited anti-diabetic effects by significantly lowering glucose levels in the tested organisms .

Anti-Inflammatory and Analgesic Effects

The compound has also been explored for its anti-inflammatory and analgesic properties. Research suggests that it may inhibit specific inflammatory pathways, although detailed studies are still needed to elucidate these effects fully .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Methoxy, Trifluoroethoxy | Anticancer, Anti-diabetic |

| 5-Methoxy-2-nitrobenzoic Acid | Methoxy, Nitro | Reduced hydrophobicity; altered activity |

| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid | Two Trifluoroethoxy | Enhanced hydrophobicity; potential for higher activity |

The presence of both methoxy and trifluoroethoxy groups in this compound distinguishes it from other derivatives and contributes to its enhanced biological activities .

Case Studies

- Cytotoxicity in Glioblastoma Cells : A study demonstrated that treatment with this compound led to significant cell death in glioblastoma cells through apoptosis induction. The study utilized MTT assays and colony formation assays to quantify cell viability and apoptosis rates .

- Drosophila Model for Diabetes : In another study using Drosophila melanogaster, the compound's derivatives showed substantial reductions in glucose levels compared to control groups. This suggests potential therapeutic applications for diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid, and how can intermediates be validated?

- Methodology :

- Esterification and Substitution : Begin with a methoxy-substituted salicylic acid derivative. Introduce the trifluoroethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF). Validate intermediates using TLC (monitoring Rf values) and HPLC (≥98% purity thresholds) .

- Purification : Use solid-phase extraction (SPE) with C18 cartridges to remove unreacted starting materials. Confirm final product purity via ¹H/¹³C NMR (e.g., δ 4.4–4.6 ppm for CF₃CH₂O–) and FTIR (C=O stretch at ~1700 cm⁻¹) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodology :

- HPLC Analysis : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/0.1% formic acid (70:30). Retention time typically 6.8–7.2 min .

- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M–H]⁻ at m/z 293.0 (calculated for C₁₀H₈F₃O₄). High-resolution MS (HRMS) for exact mass validation (±2 ppm) .

- X-ray Crystallography : For structural confirmation, grow single crystals in ethanol/water (1:1) and analyze unit cell parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like de-alkylated or hydroxylated derivatives?

- Methodology :

- Temperature Control : Maintain reactions at 60–70°C to avoid thermal degradation. Use inert atmosphere (N₂/Ar) to prevent oxidation of the trifluoroethoxy group .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency. Monitor byproduct formation via LC-MS .

- Statistical Optimization : Apply response surface methodology (RSM) to balance reaction time, temperature, and reagent stoichiometry .

Q. How to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

- Methodology :

- Assay Validation : Replicate inhibition assays (e.g., COX-2 or lipoxygenase) with positive controls (indomethacin, celecoxib). Use dose-response curves (IC₅₀ values) and assess statistical significance (p < 0.05, n ≥ 3) .

- Metabolite Interference : Test for metabolic stability in liver microsomes. Use LC-MS/MS to identify degradation products that may interfere with activity .

- Structural Analogues : Compare activity with related compounds (e.g., 2,5-bis(trifluoroethoxy)benzoic acid) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for analyzing trace impurities in batch synthesis?

- Methodology :

- HPLC-DAD/ELSD : Employ diode-array detection (DAD) for UV-active impurities and evaporative light scattering detection (ELSD) for non-UV-active species. Quantify impurities ≥0.1% .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., 5-methoxy-2-hydroxybenzoic acid) to the product and observe peak splitting in ¹H NMR .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor impurity profiles using UPLC-QTOF .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 50°C for 24 hours. Analyze degradation products via LC-MS .

- Long-Term Storage : Store aliquots at –20°C, 4°C, and 25°C. Assess stability monthly using HPLC area-% purity (acceptance criteria: ≥95%) .

Q. What in silico tools are suitable for predicting pharmacokinetic properties of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME to estimate logP (predicted ~2.1), aqueous solubility (LogS ≈ –3.2), and blood-brain barrier permeability (low). Verify with molecular dynamics simulations for membrane diffusion .

- Docking Studies : Perform AutoDock Vina simulations against target enzymes (e.g., COX-2 PDB: 3LN1) to predict binding affinity (ΔG ≤ –7.0 kcal/mol) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Methodology :

- Conformational Analysis : Use Gaussian 16 to compare lowest-energy conformers (B3LYP/6-31G*) with X-ray structures. Adjust docking protocols if torsional angles differ .

- Solvent Effects : Re-evaluate free energy of binding using explicit solvent models (e.g., MM-PBSA) to account for hydrophobic interactions with the trifluoroethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.